1,4-Benzenedicarboxylic acid, dodecyl ethyl ester
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Overview
Description
1,4-Benzenedicarboxylic acid 1-dodecyl 4-ethyl ester, also known as dodecyl ethyl terephthalate, is an organic compound with the molecular formula C22H34O4. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with dodecyl and ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid 1-dodecyl 4-ethyl ester typically involves the esterification of terephthalic acid with dodecyl alcohol and ethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where terephthalic acid is reacted with dodecyl alcohol and ethyl alcohol in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid 1-dodecyl 4-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Major Products Formed
Hydrolysis: Terephthalic acid, dodecyl alcohol, ethyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Terephthalic acid, other oxidation products.
Scientific Research Applications
1,4-Benzenedicarboxylic acid 1-dodecyl 4-ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid 1-dodecyl 4-ethyl ester depends on its specific application. In drug delivery systems, for example, the ester groups may undergo hydrolysis to release the active drug. The compound may interact with biological membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: An ester of terephthalic acid with two methyl groups.
Diethyl terephthalate: An ester of terephthalic acid with two ethyl groups.
Bis(2-ethylhexyl) terephthalate: An ester of terephthalic acid with two 2-ethylhexyl groups.
Uniqueness
1,4-Benzenedicarboxylic acid 1-dodecyl 4-ethyl ester is unique due to its specific ester groups (dodecyl and ethyl), which impart distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-O-dodecyl 1-O-ethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-7-8-9-10-11-12-13-18-26-22(24)20-16-14-19(15-17-20)21(23)25-4-2/h14-17H,3-13,18H2,1-2H3 |
InChI Key |
NUDDPKPUKLUAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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